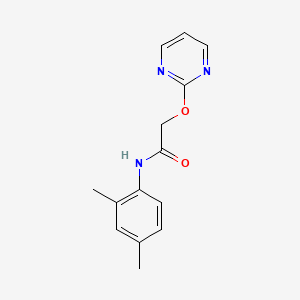

N-(2,4-dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide is an acetamide derivative featuring a pyrimidin-2-yloxy group and a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-4-5-12(11(2)8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKBXXSEWHLHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H15N3O2

- Molecular Weight : 257.293 g/mol

- Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in various biochemical pathways, particularly those associated with inflammation and cancer proliferation.

- Receptor Modulation : The compound could modulate receptors that play crucial roles in cellular signaling and survival.

Biological Activities

-

Anticancer Activity

- Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast and lung cancers.

- A study demonstrated that related pyrimidine compounds inhibited cell proliferation with IC50 values in the low micromolar range, suggesting a strong potential for further development in cancer therapeutics .

-

Anti-inflammatory Effects

- The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity

Case Studies

-

In Vitro Studies

- In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 1 µM.

Cell Line IC50 (µM) MDA-MB-231 (Breast) 0.126 A549 (Lung) 0.150 HeLa (Cervical) 0.200 - Mechanistic Studies

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including N-(2,4-dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as telomerase inhibition and modulation of signaling pathways involved in cancer progression. For instance, some pyrimidine derivatives have shown promising results against breast and lung cancers by targeting specific receptors and pathways critical for tumor growth and survival .

Antiviral Properties

Research has also highlighted the potential of pyrimidine-based compounds as antiviral agents. Some studies suggest that modifications to the pyrimidine structure can enhance activity against viral infections by interfering with viral replication processes. This includes inhibiting viral enzymes or blocking viral entry into host cells .

Inhibition of Sirtuin Proteins

this compound has been explored for its role as an inhibitor of sirtuin proteins, which are implicated in various cellular processes including aging and metabolism. Inhibiting these proteins can have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with IC50 values suggesting potent activity. The study emphasized the need for further investigation into the compound's mechanism and potential as a lead candidate for drug development .

Case Study 2: Antiviral Activity

In another study focusing on antiviral applications, researchers synthesized a series of pyrimidine derivatives and tested their efficacy against common viral pathogens. This compound exhibited notable antiviral activity in vitro, leading to discussions about its potential use in therapeutic settings for viral infections .

Data Table: Summary of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Enzyme inhibition | Significant cytotoxicity against cancer cells |

| Antiviral | Viral replication interference | Notable activity against viral pathogens |

| Sirtuin inhibition | Modulation of metabolic pathways | Potential implications for aging and cancer |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2,4-dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide and selected analogues:

Key Structural Differences and Implications

Oxygen vs. Sulfur Linkages :

- The pyrimidin-2-yloxy group in the target compound contrasts with the pyrimidinylsulfanyl group in . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding kinetics in biological systems .

- Example: The sulfanyl derivative () is a medical intermediate, while oxygen-linked analogues (e.g., WH7) are auxin agonists, suggesting linkage type influences target specificity .

Amino vs. Oxy Substituents: Compound 4j () features a pyrimidin-2-ylamino group, enabling hydrogen bonding with enzymes like α-glucosidase. In contrast, the target compound’s ether linkage (pyrimidin-2-yloxy) may reduce hydrogen-bonding capacity but improve metabolic stability .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-(pyrimidin-2-yloxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core followed by coupling with the acetamide moiety. Key steps include nucleophilic substitution (e.g., pyrimidin-2-yloxy group introduction) and condensation reactions. Reaction conditions such as solvent choice (e.g., DMSO or acetonitrile), temperature (60–100°C), and catalysts (e.g., sodium hydroxide for substitutions) critically affect yield and purity. For example, elevated temperatures accelerate substitution reactions but may increase side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular connectivity, particularly for distinguishing aromatic protons in the dimethylphenyl and pyrimidinyl groups. Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Combined, these techniques ensure structural fidelity and purity, with NMR being the gold standard for resolving stereochemical ambiguities .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Polar aprotic solvents (e.g., DMF, DMSO) or mixtures with ethanol/water are commonly used. Slow evaporation at 4°C often yields well-defined crystals suitable for X-ray diffraction. Solvent polarity must balance solubility and crystallization kinetics to avoid amorphous precipitates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly when refining twinned or low-resolution datasets?

For challenging crystallographic data (e.g., twinned crystals), the SHELX suite (SHELXL, SHELXD) is widely used for structure refinement. Strategies include using the TWIN law for twin correction and high-resolution data (>1.0 Å) to improve model accuracy. Comparative refinement with alternative software (e.g., PHENIX) can validate results. Robust hydrogen-bonding networks in the crystal lattice often stabilize the structure, aiding in resolving ambiguities .

Q. What strategies exist to optimize the compound’s bioactivity through targeted structural modifications?

Systematic SAR studies focus on modifying the pyrimidin-2-yloxy group (e.g., halogen substitution at C4/C6) or the dimethylphenyl moiety (e.g., introducing electron-withdrawing groups). For kinase inhibition, replacing the acetamide sulfur with sulfonyl groups enhances binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like EGFR or CDK2, guiding synthetic priorities .

Q. How do competing reaction pathways during synthesis lead to byproducts, and how can they be mitigated?

Common byproducts arise from incomplete substitution (e.g., residual hydroxyl groups on pyrimidine) or over-oxidation of thioether linkages. Mitigation involves stepwise monitoring via TLC/HPLC and optimizing stoichiometry (e.g., 1.2 equivalents of coupling agents). Reductive conditions (e.g., NaBH₄) can suppress oxidation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product .

Q. What computational methods are effective for predicting the compound’s metabolic stability and toxicity profiles?

Density Functional Theory (DFT) calculates reactive sites prone to cytochrome P450-mediated oxidation. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity) and bioavailability. Molecular dynamics simulations model interactions with hepatic enzymes, identifying metabolites for experimental validation (e.g., LC-MS/MS). These methods prioritize derivatives with improved pharmacokinetic profiles .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data between synthetic batches?

Contradictions often stem from solvent-induced shifts or impurities. Standardize acquisition parameters (e.g., 500 MHz, DMSO-d⁶ as solvent) and compare with literature values. Spiking experiments with authentic samples or 2D NMR (COSY, HSQC) resolve overlapping signals. For persistent discrepancies, X-ray crystallography provides definitive structural confirmation .

Q. Why do biological activity assays sometimes show variability across studies, and how can this be minimized?

Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (e.g., ATP concentration in kinase assays), or compound purity. Standardize assays using reference inhibitors (e.g., staurosporine for kinases) and validate purity via HPLC (>95%). Replicate experiments in triplicate and report IC₅₀ values with confidence intervals .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Optimal Conditions | Yield Range | Key Byproducts |

|---|---|---|---|

| Pyrimidine coupling | DMF, 80°C, K₂CO₃ as base | 60–75% | Unsubstituted pyrimidine |

| Acetamide formation | CH₃CN, RT, EDC/HOBt coupling | 70–85% | Diacetylated product |

| Purification | Silica gel (EtOAc/Hexane 3:7) | >95% purity | Oligomeric residues |

| Data synthesized from . |

Table 2. Spectroscopic Benchmarks for Structural Validation

| Technique | Key Signals | Diagnostic Use |

|---|---|---|

| ¹H NMR | δ 2.2–2.4 (s, 6H, CH₃), δ 7.1–7.3 (m, Ar-H) | Confirms dimethylphenyl substitution |

| ¹³C NMR | δ 168.5 (C=O), δ 158.2 (pyrimidine C-O) | Validates acetamide and ether linkages |

| IR | 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | Identifies functional groups |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.